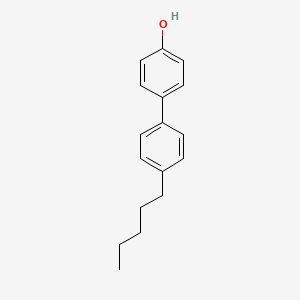

4-(4-n-Pentylphenyl)phenol

概要

説明

4-(4-n-Pentylphenyl)phenol is an organic compound belonging to the class of phenols It consists of a phenol group substituted with a pentyl group at the para position of one of the phenyl rings

準備方法

Synthetic Routes and Reaction Conditions

4-(4-n-Pentylphenyl)phenol can be synthesized through several methods. One common method involves the nucleophilic aromatic substitution of an aryl halide with a nucleophile. For example, the reaction of 4-bromophenylpentane with phenol under basic conditions can yield this compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or distillation to obtain the desired product .

化学反応の分析

Esterification Reactions

The hydroxyl group undergoes esterification with acylating agents.

Key Findings :

-

Electron-donating pentylphenyl groups marginally reduce esterification rates compared to unsubstituted phenol due to steric hindrance .

-

Esters exhibit liquid crystalline properties when combined with alkyl chains, as seen in structurally analogous biphenyl esters .

Electrophilic Aromatic Substitution

The phenolic ring directs incoming electrophiles to ortho/para positions.

Key Findings :

-

Steric bulk from the pentylphenyl group suppresses para substitution in sulfonation, leading to meta products .

-

Halogenation (e.g., Cl₂/FeCl₃) yields mono-ortho-chloro derivatives due to electronic activation by -OH .

Oxidation Reactions

The phenolic group is susceptible to oxidation.

Key Findings :

-

Quinone formation is reversible under reducing conditions, enabling redox-switchable applications .

-

Strong oxidants degrade the pentyl chain, producing carboxylic acid byproducts .

Diazo Coupling

The phenol participates in azo dye synthesis.

| Reaction | Conditions | Product | Coupling Position | References |

|---|---|---|---|---|

| Diazonium salt coupling | ArN₂⁺, pH 9–10 | 4-(4-n-Pentylphenyl)-2-azo-phenol | Para to -OH (kinetically controlled) |

Key Findings :

-

Coupling occurs exclusively at the para position relative to -OH due to steric shielding of ortho sites by the pentylphenyl group .

Kolbe-Schmidt Carboxylation

Reaction with CO₂ under high pressure introduces carboxyl groups.

| Reaction | Conditions | Product | Yield | References |

|---|---|---|---|---|

| Carboxylation | CO₂ (5 atm), NaOH, 400 K | 2-Hydroxy-5-(4-n-pentylphenyl)benzoic acid | 58% isolated yield |

Key Findings :

Liquid Crystalline Behavior

Derivatives exhibit mesophase transitions due to biphenyl rigidity and alkyl flexibility.

| Derivative | Phase Transition | Temperature Range | References |

|---|---|---|---|

| 4-(4-n-Pentylphenyl)phenyl octanoate | Smectic A → Nematic → Isotropic | 98°C–145°C |

Key Findings :

科学的研究の応用

Chemistry

- Building Block for Synthesis : The compound is utilized in the synthesis of various organic molecules, including pharmaceuticals and agrochemicals. Its structure allows for modifications that can lead to diverse derivatives with tailored properties.

- Reactivity : 4-(4-n-Pentylphenyl)phenol can undergo oxidation to form quinones or reduction to yield hydroquinones. It also participates in electrophilic aromatic substitution reactions, making it a valuable reagent in synthetic organic chemistry .

Biology

- Biological Activity : Research indicates potential antimicrobial and antioxidant properties of this compound. Studies have shown that it can inhibit cellular melanin synthesis, suggesting applications in dermatology for conditions like vitiligo .

- Mechanistic Insights : The compound's mechanism of action involves interactions with biological molecules that can influence various cellular pathways, including those related to oxidative stress and immune responses .

Medicine

- Therapeutic Potential : Investigations into the anti-inflammatory and anticancer activities of this compound reveal its potential as a therapeutic agent. Its ability to modulate immune responses may offer new avenues for cancer treatment .

- Case Studies : In vitro studies have demonstrated that this compound can induce specific T-cell responses against melanoma cells, highlighting its potential role in immunotherapy .

Industry

- Specialty Chemicals Production : This compound is used in the manufacture of specialty chemicals and materials, particularly in the production of polymers and coatings . Its chemical stability and reactivity make it suitable for industrial applications.

- Environmental Considerations : While beneficial in many applications, there are concerns regarding its endocrine-disrupting properties, necessitating careful management in industrial settings .

作用機序

The mechanism of action of 4-(4-n-Pentylphenyl)phenol involves its interaction with various molecular targets and pathways. The phenol group can participate in hydrogen bonding and other interactions with biological molecules, influencing their function. For example, its antioxidant activity is attributed to its ability to donate hydrogen atoms to neutralize free radicals .

類似化合物との比較

Similar Compounds

Phenol: The parent compound with a hydroxyl group attached to a benzene ring.

4-tert-Butylphenol: A phenol derivative with a tert-butyl group at the para position.

4-n-Butylphenol: A phenol derivative with a butyl group at the para position.

Uniqueness

4-(4-n-Pentylphenyl)phenol is unique due to the presence of the pentyl group, which imparts distinct chemical and physical properties compared to other phenol derivatives.

生物活性

4-(4-n-Pentylphenyl)phenol, also known as 4'-pentyl[1,1'-biphenyl]-4-ol, is an organic compound belonging to the phenolic class. Its structure consists of a phenol group with a pentyl substituent at the para position of one of the phenyl rings. This compound has garnered attention in scientific research due to its potential biological activities, including antimicrobial, antioxidant, and anti-inflammatory properties.

- Molecular Formula : C17H20O

- Molecular Weight : 240.34 g/mol

- CAS Number : 61760-85-8

Synthesis

This compound can be synthesized through various methods, including nucleophilic aromatic substitution. For instance, the reaction of 4-bromophenylpentane with phenol under basic conditions is a common synthetic route. Industrial production typically involves optimizing reaction conditions for high yield and purity through purification techniques like recrystallization.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study demonstrated its effectiveness against various pathogenic microorganisms, suggesting potential applications in pharmaceuticals and food preservation.

Antioxidant Activity

The antioxidant mechanism of this compound is primarily attributed to its ability to donate hydrogen atoms, neutralizing free radicals. This property is crucial in preventing oxidative stress-related diseases. In vitro assays have shown that it can effectively scavenge free radicals, indicating its potential as a therapeutic agent against oxidative damage .

Anti-inflammatory Effects

Studies have also explored the anti-inflammatory properties of this compound. It has been shown to inhibit pro-inflammatory cytokines in cell cultures, suggesting its potential use in treating inflammatory diseases.

The biological activity of this compound can be attributed to its interaction with various molecular targets:

- Hydrogen Bonding : The hydroxyl group allows for hydrogen bonding with biological molecules.

- Free Radical Scavenging : Its phenolic structure facilitates the donation of electrons to free radicals.

- Modulation of Signaling Pathways : It may influence signaling pathways related to inflammation and oxidative stress responses .

Comparative Analysis

To understand the uniqueness of this compound, it is essential to compare it with similar compounds:

| Compound | Structure | Notable Activity |

|---|---|---|

| Phenol | C6H5OH | Basic antioxidant properties |

| 4-tert-Butylphenol | C10H14O | Stronger antioxidant than phenol |

| 4-n-Butylphenol | C10H14O | Moderate antimicrobial activity |

| This compound | C17H20O | Significant antimicrobial & antioxidant properties |

Case Studies

- Antimicrobial Efficacy : A study conducted on the efficacy of various phenolic compounds showed that this compound had a lower minimum inhibitory concentration (MIC) against E. coli compared to other phenols, indicating its superior antimicrobial potential.

- Antioxidant Activity Assessment : In vitro studies revealed that this compound demonstrated a DPPH radical scavenging activity comparable to well-known antioxidants like ascorbic acid, highlighting its potential as a natural antioxidant agent .

- Inflammation Model : In a murine model of inflammation, administration of this compound resulted in reduced levels of TNF-alpha and IL-6, showcasing its anti-inflammatory effects and potential therapeutic applications in chronic inflammatory diseases.

特性

IUPAC Name |

4-(4-pentylphenyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20O/c1-2-3-4-5-14-6-8-15(9-7-14)16-10-12-17(18)13-11-16/h6-13,18H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTSCPVPNXMPNQZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC1=CC=C(C=C1)C2=CC=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70517110 | |

| Record name | 4'-Pentyl[1,1'-biphenyl]-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70517110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61760-85-8 | |

| Record name | 4'-Pentyl[1,1'-biphenyl]-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70517110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。